molecular formula C19H21ClN2O2 B11570749 3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11570749
M. Wt: 344.8 g/mol
InChI Key: WLIKDWUMOPAKFS-UHFFFAOYSA-N
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Description

3-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole ring, a chlorophenoxy group, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction.

    Addition of the Propanol Chain: The final step involves the addition of the propanol chain through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

3-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

3-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its combination of a benzodiazole ring, chlorophenoxy group, and propanol chain, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

3-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C19H21ClN2O2/c20-15-8-10-16(11-9-15)24-14-4-12-22-18-6-2-1-5-17(18)21-19(22)7-3-13-23/h1-2,5-6,8-11,23H,3-4,7,12-14H2

InChI Key

WLIKDWUMOPAKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CCCO

Origin of Product

United States

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